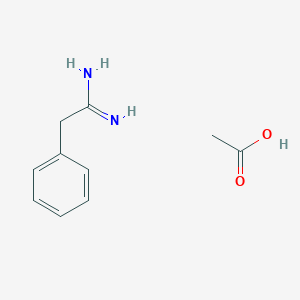
Quinoline-3-carboxamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-3-carboxamidine dihydrochloride, also known as QCD, is a synthetic compound that has been studied for its potential use in various scientific applications. QCD is a white, crystalline solid with a melting point of about 270°C. It is soluble in water and has a molecular weight of 206.2 g/mol. QCD is a member of the quinoline family of compounds and is made up of a quinoline ring, a carboxamidine group, and two hydrogen chloride molecules. QCD has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
Quinoline-3-carboxamidine dihydrochloride has been studied for its potential use in various scientific applications. It has been studied for its potential as an antioxidant, an inhibitor of protein kinases, and an inhibitor of the enzyme acetylcholinesterase. In addition, Quinoline-3-carboxamidine dihydrochloride has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of Quinoline-3-carboxamidine dihydrochloride is not yet fully understood. However, it is believed that it works by inhibiting protein kinases, which are enzymes that play a role in cell signaling and regulation. In addition, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Quinoline-3-carboxamidine dihydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit protein kinases, which are enzymes that play a role in cell signaling and regulation. In addition, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Quinoline-3-carboxamidine dihydrochloride has also been studied for its potential antioxidant properties, as it has been shown to scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline-3-carboxamidine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, Quinoline-3-carboxamidine dihydrochloride has been shown to inhibit protein kinases and acetylcholinesterase, which makes it useful for studying the effects of these enzymes on biochemical and physiological processes. However, Quinoline-3-carboxamidine dihydrochloride is not very stable in solution and can degrade quickly, which limits its use in long-term experiments.
Orientations Futures
There are several potential future directions for research on Quinoline-3-carboxamidine dihydrochloride. One possible direction is to further explore its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, further research could be done to determine the exact mechanism of action of Quinoline-3-carboxamidine dihydrochloride and to explore its potential uses in other areas of biochemistry, physiology, and medicine. Finally, research could be done to develop methods for stabilizing Quinoline-3-carboxamidine dihydrochloride in solution and to improve its solubility, which would make it more useful in long-term experiments.
Méthodes De Synthèse
Quinoline-3-carboxamidine dihydrochloride can be synthesized in a laboratory setting using a three-step process. The first step involves the reaction of quinoline with ethylenediamine to produce the quinoline-3-carboxamidine intermediate. The second step involves the reaction of this intermediate with hydrochloric acid to produce Quinoline-3-carboxamidine dihydrochloride. Finally, the reaction of Quinoline-3-carboxamidine dihydrochloride with an acid catalyst produces the final product.
Propriétés
IUPAC Name |
quinoline-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHJWNBTNHKAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-carboxamidine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)




![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)



